全氟丁基环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

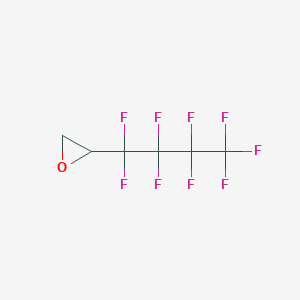

Perfluorobutyloxirane is a useful research compound. Its molecular formula is C6H3F9O and its molecular weight is 262.07 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluorobutyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorobutyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorobutyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

全氟丁基环氧乙烷是一种全氟化学品 (PFC),由于其独特的性质,如高稳定性和惰性,这些化合物常用于各种科学研究领域。以下是全氟丁基环氧乙烷在六个不同领域的六种潜在应用,每个领域都有其自身的应用范围:

生物学中的荧光探针

全氟丁基环氧乙烷可用于合成用于生物学应用的荧光探针。 这些探针由于其荧光特性,可以被设计用于检测特定分子、细胞或生物过程 .

血液稀释和微循环管理

在医学研究中,全氟丁基环氧乙烷可能在临床环境中用于血液稀释和管理微循环,帮助在需要精确控制血流和氧合的治疗中 .

癌症治疗

该化合物在创建稳定乳液方面的潜力可以被探索用于在癌症治疗中递送治疗剂,可能提高药物递送系统的功效 .

诊断性组织成像

全氟丁基环氧乙烷可用于开发组织成像造影剂,提高诊断成像技术的清晰度和准确性 .

眼科手术

其独特的特性可能使全氟丁基环氧乙烷适合用于眼科手术,可能作为手术过程中使用的专用溶液或乳液的一部分 .

细胞培养系统

生物活性

Perfluorobutyloxirane (PFBO) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their carbon-fluorine bonds. These compounds have garnered significant attention due to their widespread use and potential biological impacts. This article provides a detailed overview of the biological activity of PFBO, including its mechanisms of action, toxicity profiles, and relevant case studies.

Overview of Perfluorobutyloxirane

PFBO is primarily used in industrial applications, including as a surfactant and in the production of various fluorinated compounds. Its unique chemical structure contributes to its stability and persistence in the environment, raising concerns about its bioaccumulation and potential health effects.

1. Toxicological Effects

PFBO exhibits several toxicological effects that can impact human health and the environment:

- Endocrine Disruption : PFBO has been found to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues. Studies indicate that PFAS can disrupt the endocrine system by altering hormone levels and receptor activity .

- Cytotoxicity : Research shows that PFBO can induce cytotoxic effects in various cell types, leading to cell death through mechanisms such as oxidative stress and apoptosis. The compound's ability to generate reactive oxygen species (ROS) has been implicated in these processes .

2. Immunotoxicity

Exposure to PFBO may also affect immune system function. Studies have demonstrated that PFAS can alter immune responses, potentially leading to increased susceptibility to infections and autoimmune diseases. The immunomodulatory effects are thought to arise from alterations in cytokine production and immune cell signaling pathways .

Case Study 1: Environmental Impact

One notable case study involved the investigation of PFAS contamination in water supplies. Researchers found elevated levels of PFBO in drinking water sources near industrial sites, correlating with adverse health outcomes in local populations. The study highlighted the need for regulatory measures to limit exposure to these compounds .

Case Study 2: Biomonitoring Studies

Longitudinal biomonitoring studies have tracked PFAS levels in human populations over time. Data from Australia showed a gradual decline in serum concentrations of PFOS and PFOA, but limited information was available regarding PFBO levels. This underscores the importance of ongoing monitoring efforts to assess the impact of regulatory actions on PFAS exposure .

Research Findings

Recent research has focused on elucidating the biological activities associated with PFBO:

- In Vitro Studies : Laboratory studies have demonstrated that PFBO can inhibit cellular proliferation in certain cancer cell lines, suggesting potential anti-cancer properties. However, these effects are context-dependent and require further investigation to understand their implications fully .

- Metabolic Pathways : Investigations into the metabolic pathways affected by PFBO indicate significant interactions with liver enzymes involved in detoxification processes. This interaction may lead to altered metabolism of other xenobiotics, compounding potential health risks associated with exposure .

Data Tables

属性

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O/c7-3(8,2-1-16-2)4(9,10)5(11,12)6(13,14)15/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHCBVYZWRKFLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379702 |

Source

|

| Record name | Nonafluorobutylepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89807-87-4 |

Source

|

| Record name | Nonafluorobutylepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoro-3-(heptafluoropropyl)-1,2-propenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。